

Spectroscopic Profile of Ethyl 2-Ethylhexanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl 2-ethylhexanoate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-ethylhexanoate**, a common fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) characteristics.

Introduction

Ethyl 2-ethylhexanoate (C10H20O2) is the ester of 2-ethylhexanoic acid and ethanol. Its structural elucidation and purity assessment are crucial for its application in various industries. This guide presents its key spectroscopic data in a structured format, alongside the experimental protocols for obtaining such data, to aid in its identification and characterization.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for **Ethyl 2-ethylhexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of **Ethyl 2-ethylhexanoate** provides information on the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.06	q	2H	-OCH2CH3
2.15	m	1H	-CH(CH2CH3)CO-
1.65 - 1.45	m	4H	-CH(CH2CH3)CO- and - CH2CH2CH2CH3
1.35 - 1.20	m	7H	-CH2CH2CH2CH3 and -OCH2CH3
0.88	t	6H	-CH2CH3 and - CH2CH2CH2CH3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is for the closely related compound, ethyl hexanoate, which exhibits characteristic peaks for the ester functional group that are comparable to **Ethyl 2-ethylhexanoate**. In the experimental infrared spectrum of ethyl hexanoate, the most intense vibrational band is at 1739 cm⁻¹, which is associated with the C=O stretching vibration.[1][2] The band at 1734 cm⁻¹ is a distinct marker for organic ester compounds.[1][2]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2960 - 2850	C-H Stretch	Alkanes
1739	C=O Stretch	Ester
1465	C-H Bend	Alkanes
1380	C-H Bend	Alkanes
1180	C-O Stretch	Ester

Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds. The mass spectrum of **Ethyl 2-ethylhexanoate** shows a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
172	~5	[M]+ (Molecular Ion)
127	~20	[M - OCH2CH3]+
101	~80	[CH3(CH2)3CH(C2H5)C=O]+
88	~100	[CH3CH2O=C(OH)CH(CH3)2] + (McLafferty Rearrangement)
57	~65	[C4H9]+
43	~40	[C3H7]+
29	~50	[C2H5]+

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of **Ethyl 2-ethylhexanoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard pulse sequences are used for one-dimensional proton NMR.

IR Spectroscopy Protocol

Sample Preparation: A drop of neat **Ethyl 2-ethylhexanoate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.



Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

GC-MS Protocol

Sample Preparation: A dilute solution of **Ethyl 2-ethylhexanoate** is prepared in a volatile organic solvent, such as dichloromethane or hexane.

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of components. Helium is typically used as the carrier gas.

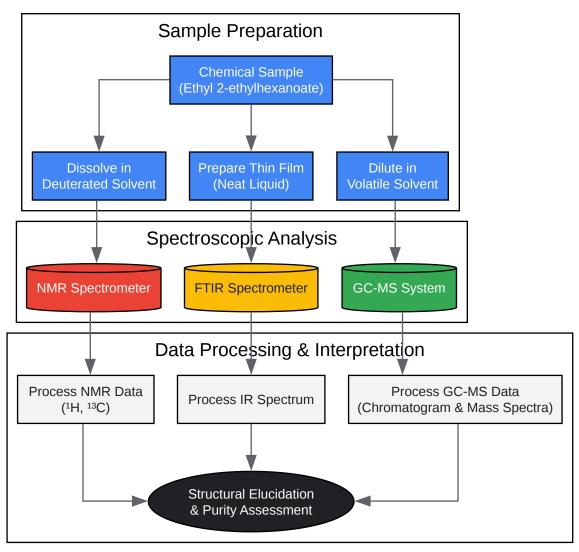
Mass Spectrometric Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-ethylhexanoate**.



General Spectroscopic Analysis Workflow



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References

• 1. [Study on vibrational spectra of ethyl hexanoate molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]





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